molecular formula C19H20FNO3 B5433260 2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5433260
M. Wt: 329.4 g/mol
InChI Key: GUWRNSIFGKLJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as FMIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMIQ belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of FMIQ is not fully understood. However, it is believed that FMIQ exerts its biological effects by modulating the activity of various signaling pathways in the body. FMIQ has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. FMIQ has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
FMIQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. FMIQ has also been found to exhibit analgesic properties by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, FMIQ has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

FMIQ has several advantages as a research tool. It is a highly selective compound that targets specific signaling pathways in the body. This makes it an ideal tool for studying the role of these pathways in various biological processes. FMIQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMIQ has some limitations as a research tool. Its low yield and high cost of synthesis make it difficult to obtain in large quantities. In addition, FMIQ has poor solubility in water, which limits its use in aqueous-based experiments.

Future Directions

There are several future directions for research on FMIQ. One area of research could be to investigate the potential of FMIQ as a therapeutic agent for various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. Another area of research could be to investigate the potential of FMIQ as an analgesic agent for the treatment of chronic pain. In addition, research could be conducted to investigate the potential of FMIQ as an anticancer agent for the treatment of various types of cancer. Finally, research could be conducted to develop more efficient synthesis methods for FMIQ to make it more readily available for research purposes.

Synthesis Methods

FMIQ can be synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxyacetaldehyde in the presence of an acid catalyst to yield the intermediate 2-acetyl-3-fluoroaniline. This intermediate is then subjected to a Pictet-Spengler reaction with 4-methoxyphenethylamine to form FMIQ. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

FMIQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. FMIQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. FMIQ has also been found to exhibit analgesic properties by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, FMIQ has been shown to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

1-[1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-12(22)21-8-7-13-10-17(23-2)18(24-3)11-16(13)19(21)14-5-4-6-15(20)9-14/h4-6,9-11,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWRNSIFGKLJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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